
1,4-Difluorocyclohexane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,4-Difluorocyclohexane is an organic compound with the molecular formula C6H10F2 It is a derivative of cyclohexane where two hydrogen atoms are replaced by fluorine atoms at the 1 and 4 positions
Méthodes De Préparation
The synthesis of 1,4-Difluorocyclohexane can be achieved through several methods. One common approach involves the fluorination of cyclohexane using a fluorinating agent such as hydrogen fluoride or a fluorine gas. The reaction typically requires a catalyst and is conducted under controlled conditions to ensure selective fluorination at the 1 and 4 positions. Industrial production methods may involve the use of more efficient and scalable processes, such as continuous flow reactors, to produce the compound in larger quantities.
Analyse Des Réactions Chimiques
1,4-Difluorocyclohexane undergoes various chemical reactions, including:
Substitution Reactions: The fluorine atoms can be replaced by other substituents through nucleophilic substitution reactions. Common reagents for these reactions include alkali metals and organometallic compounds.
Oxidation and Reduction: The compound can be oxidized to form difluorocyclohexanone or reduced to form cyclohexane. Oxidizing agents such as potassium permanganate and reducing agents like lithium aluminum hydride are typically used.
Addition Reactions: The compound can participate in addition reactions with halogens and other electrophiles, leading to the formation of various substituted cyclohexanes.
Applications De Recherche Scientifique
1,4-Difluorocyclohexane has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex fluorinated compounds, which are valuable in materials science and pharmaceuticals.
Biology and Medicine: The compound’s unique properties make it a useful probe in studying biological systems, particularly in understanding the role of fluorine in drug design and enzyme interactions.
Industry: It is used in the production of specialty chemicals and as a solvent in various industrial processes.
Mécanisme D'action
The mechanism by which 1,4-Difluorocyclohexane exerts its effects is primarily through its interactions with other molecules. The presence of fluorine atoms can significantly alter the compound’s reactivity and binding affinity. In biological systems, the compound may interact with enzymes and receptors, influencing their activity and function. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.
Comparaison Avec Des Composés Similaires
1,4-Difluorocyclohexane can be compared to other fluorinated cyclohexanes, such as 1,2-Difluorocyclohexane and 1,3-Difluorocyclohexane. These compounds share similar structural features but differ in the position of the fluorine atoms, leading to variations in their chemical properties and reactivity. The unique positioning of the fluorine atoms in this compound gives it distinct characteristics, such as specific conformational preferences and steric effects, which can be advantageous in certain applications.
Propriétés
Numéro CAS |
116199-29-2 |
|---|---|
Formule moléculaire |
C6H10F2 |
Poids moléculaire |
120.14 g/mol |
Nom IUPAC |
1,4-difluorocyclohexane |
InChI |
InChI=1S/C6H10F2/c7-5-1-2-6(8)4-3-5/h5-6H,1-4H2 |
Clé InChI |
XVITVIOGDRQODF-UHFFFAOYSA-N |
SMILES canonique |
C1CC(CCC1F)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


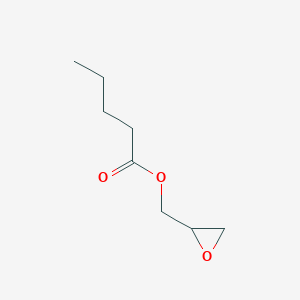
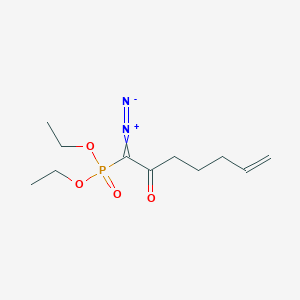
![O-Phenyl [(6-methoxypyridin-2-yl)methyl]carbamothioate](/img/structure/B14309860.png)
![2-[2,6-Di(propan-2-yl)phenyl]-5-fluoro-1H-isoindole-1,3(2H)-dione](/img/structure/B14309864.png)
![2-Methoxy-4-phenyl-5H-[1]benzopyrano[4,3-b]pyridine-3-carbonitrile](/img/structure/B14309865.png)
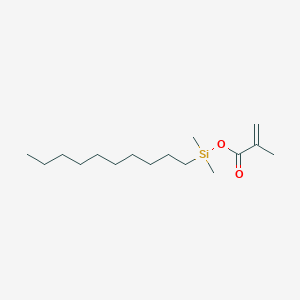
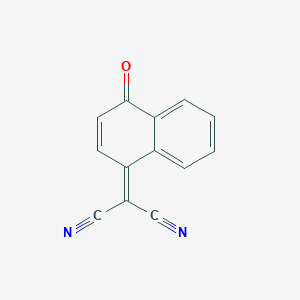
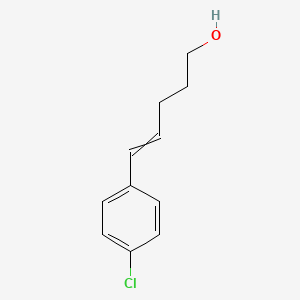
![1-Methyl-3-(2-methyloxiran-2-yl)-7-oxabicyclo[4.1.0]heptane](/img/structure/B14309888.png)
![2-[(3,5-Dihydroxybenzoyl)oxy]-N,N,N-trimethylethan-1-aminium iodide](/img/structure/B14309890.png)
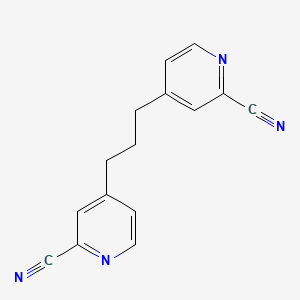
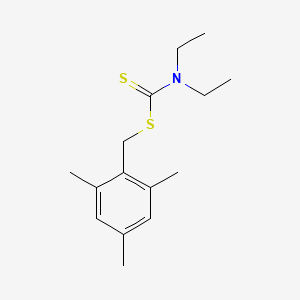
![3-[(Chlorocarbonyl)oxy]-1,1-dimethylpiperidin-1-ium chloride](/img/structure/B14309917.png)
![(5E)-5-[(4-Anilinophenyl)imino]furan-2(5H)-one](/img/structure/B14309932.png)
